ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate
Description
Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate systematically describes its structure:
- Pyrrole core : A five-membered aromatic ring with four carbon atoms and one nitrogen atom (1H-pyrrole).
- Substituents :
Table 1: Key identifiers of the compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 852388-97-7 | |
| Molecular Formula | C₁₆H₁₉ClN₂O₃S | |
| Molecular Weight | 354.85 g/mol | |
| SMILES | CCOC(=O)C1=C(C)N(C(C)=C1C)NC(=O)CCl |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
- ¹H NMR : Signals for the thiophene protons (δ 6.8–7.2 ppm), pyrrole NH (δ 8.1–8.5 ppm), and ethyl ester (δ 1.3–4.3 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and methyl groups (δ 10–25 ppm).
- MS : Molecular ion peak at m/z 354.85 (M⁺) with fragments corresponding to chloroacetamide (m/z 92) and thiophen-2-ylmethyl (m/z 111).
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMHPVWGWDMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CS2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate (CAS No. 852388-97-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects. This article discusses the biological activity, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.85 g/mol. The compound contains a pyrrole ring, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that pyrrole derivatives, including the compound , exhibit significant anticancer activity. Studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines. For instance, Burnham et al. (1998) reported that certain pyrrole derivatives demonstrated potent activity against human cancer cells, suggesting that this compound may also possess similar properties .
Anti-inflammatory and Analgesic Effects
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Pyrrole-based compounds have been associated with the inhibition of pro-inflammatory cytokines and pathways. Fu et al. (2002) demonstrated that certain pyrrole derivatives could reduce inflammation in animal models, indicating a possible therapeutic application for this compound in treating inflammatory conditions .
Antidiabetic Activity
The compound may also exhibit antidiabetic properties through mechanisms such as aldose reductase inhibition. Mayer et al. (2009) found that certain pyrrole derivatives could effectively lower blood sugar levels in diabetic models, suggesting that this compound might have similar effects .
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of appropriate pyrrole precursors with chloroacetyl derivatives under controlled conditions. The structural characterization often employs techniques such as X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Burnham et al., 1998 | Identified anticancer activity in pyrrole derivatives. |
| Fu et al., 2002 | Demonstrated anti-inflammatory effects in animal models. |
| Mayer et al., 2009 | Showed potential antidiabetic activity through aldose reductase inhibition. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted pyrrole carboxylates, which are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Reactivity of Chloroacetamido vs. Amino/Benzoyl Groups The chloroacetamido group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate derivatives. In contrast, the amino group in Compound 55 is nucleophilic, favoring cyclization or condensation reactions.
Role of Thiophene vs. Benzene Rings
Thiophene-containing analogs (e.g., the target compound and the thiophene-3-carboxylate in ) exhibit stronger π-π stacking interactions compared to benzene-based derivatives, which may improve binding affinity in biological targets. However, benzene rings (e.g., in phenylacetamido derivatives) offer greater synthetic flexibility for functionalization .
Methyl groups also enhance hydrophobicity, influencing pharmacokinetic properties.
Table: Comparative Physicochemical Properties (Inferred)
Q & A
Q. What synthetic methodologies are most effective for preparing ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized to avoid side products?
- The synthesis typically involves multi-step reactions, including: (i) Formation of the pyrrole core via cyclization of α-bromo ketones with acyl phosphonates, as demonstrated in analogous pyrrole syntheses . (ii) Introduction of the thiophen-2-ylmethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . (iii) Chloroacetylation of the amino group using chloroacetyl chloride in dichloromethane, requiring strict temperature control (0–5°C) to prevent over-acylation .
- Key optimization parameters include solvent choice (e.g., THF for better solubility of intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of chloroacetyl chloride to ensure complete amidation) .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectroscopic data be resolved?
- Essential techniques :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between methyl (δ 1.2–1.5 ppm), thiophene protons (δ 6.5–7.2 ppm), and the chloroacetamido NH (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error to validate the molecular formula .
- Data contradictions : For example, overlapping NMR signals for the pyrrole and thiophene rings can be resolved via 2D NMR (COSY, NOESY) or comparative analysis with structurally similar compounds .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of the chloroacetamido group in nucleophilic substitution reactions?
- Methodology :
- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω) and Fukui functions (f⁻) for the chloroacetamido group, identifying susceptible sites for nucleophilic attack .
- Solvent effects (e.g., dielectric constant of DMSO) should be modeled using the PCM approach to refine reactivity predictions .
- Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) to refine the model .
Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Experimental design :
- Perform metabolic stability assays (e.g., liver microsomes) to assess if rapid metabolism in vivo reduces efficacy .
- Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins, ensuring assay conditions (pH, temperature) match physiological environments .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiophen-2-ylmethyl substituent?
- Approach :
- Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3) and collect X-ray diffraction data using a Bruker D8 Venture system .
- Refine the structure with SHELXL, focusing on torsional angles between the pyrrole and thiophene rings to confirm steric interactions .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?
- Standardized steps :
- Document exact equivalents of reagents (e.g., 1.05 equivalents of thiophen-2-ylmethyl chloride to account for volatility) .
- Use HPLC purity thresholds (>98%) for intermediates to minimize batch variability .
- Inter-lab validation : Share NMR spectra (with solvent peaks referenced) and chromatograms (retention times, column specifications) in supplementary materials .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
- Mechanistic probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
